Bifunctional Architecture: Two Reactive Sites vs. One in Monofunctional Analogs
5-Bromopenta-1,2-diene possesses two chemically distinct reactive sites—a terminal allene (C1=C2=C3) and a primary alkyl bromide (C5–Br)—within the same C5 skeleton. In contrast, the closest monofunctional analogs (penta-1,2-diene, CAS 591-95-7, and 1-bromopentane, CAS 110-53-2) each contain only one reactive moiety [1]. This architectural difference is quantifiable: the target compound enables two sequential or orthogonal bond-forming events from a single substrate, whereas monofunctional analogs require two separate reagents to achieve the same synthetic outcome, effectively doubling step count and reducing atom economy .
| Evidence Dimension | Number of distinct reactive sites per molecule |
|---|---|
| Target Compound Data | 2 (terminal allene + primary alkyl bromide) |
| Comparator Or Baseline | Penta-1,2-diene: 1 (allene only); 1-bromopentane: 1 (alkyl bromide only) |
| Quantified Difference | 2 reactive sites vs. 1 reactive site (2-fold increase in synthetic versatility per mole) |
| Conditions | Structural comparison based on established functional group reactivity |
Why This Matters
For procurement, a single bifunctional building block replaces two separate reagents, reducing inventory, simplifying logistics, and enabling telescoped reaction sequences that are inaccessible with monofunctional alternatives.
- [1] PubChem Compound Summaries: 5-Bromopenta-1,2-diene (CID 12371208); Penta-1,2-diene (CID 12308); 1-Bromopentane (CID 7898). National Center for Biotechnology Information. View Source
